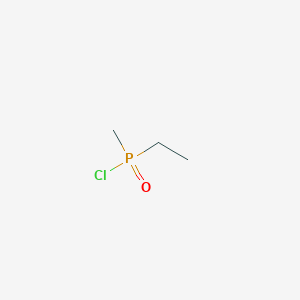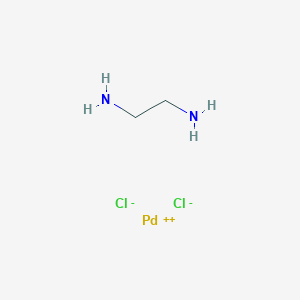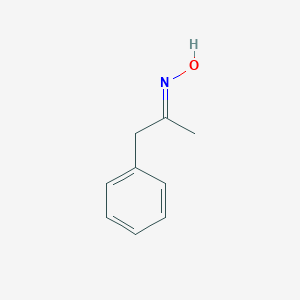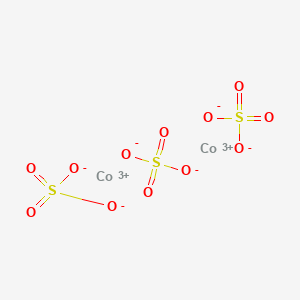
2-(Trimethylsilyl)-2H-1,2,3-triazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Trimethylsilyl)-2H-1,2,3-triazoles and related compounds often involves strategies such as Huisgen cycloaddition reactions, which are key methods for constructing the triazole scaffold. For instance, a general protocol for synthesizing 4,5-bis(trimethylsilyl)-1H-1,2,3-triazoles via thermal Huisgen cycloaddition between azides and bis(trimethylsilyl)acetylene has been established, highlighting the importance of 1,2,3-triazole as a pharmacophore and a versatile substructure in various applications (Brisbois et al., 2013).
Molecular Structure Analysis
The molecular structure of 1-trimethylsilyl-1,2,4-triazole and related compounds have been investigated through experimental and computational studies. For example, the gas-phase structures were determined by gas-phase electron diffraction (GED), and an extensive investigation by ab initio calculations was reported, focusing on the angles between the rings and the substituents, which are crucial for understanding the chemical behavior of these molecules (Wann et al., 2008).
Chemical Reactions and Properties
Trimethylsilyl-1,2,3-triazoles participate in various chemical reactions, demonstrating their versatility as intermediates. For example, they have been used in regioselective synthesis processes, such as the preparation of 1,5-disubstituted 1H-1,2,3-triazoles through 1,3-dipolar cycloaddition of 1-trimethylsilylacetylenes with organoazides, highlighting their utility in synthetic chemistry (Coats et al., 2005).
Physical Properties Analysis
The physical properties of 2-(Trimethylsilyl)-2H-1,2,3-triazole and its derivatives, such as solubility, boiling point, and melting point, are influenced by the trimethylsilyl group and the triazole ring's structure. However, specific studies focusing on the detailed physical properties of this compound were not identified in the current literature search. Typically, these properties would be determined through experimental measurements and are crucial for handling and application in chemical syntheses.
Chemical Properties Analysis
The chemical properties of 2-(Trimethylsilyl)-2H-1,2,3-triazole derivatives, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are areas of active research. For instance, the synthesis and characterization of triorgnosilicon compounds containing 1,2,3-triazole cores have been reported, demonstrating the compound's versatility for further chemical modifications and applications in material science (Mousazadeh et al., 2018).
Applications De Recherche Scientifique
Pharmacophore and Versatile Substructure : 1,2,3-triazole scaffolds, including derivatives like 2-(Trimethylsilyl)-2H-1,2,3-triazole, are significant pharmacophores used in biochemical, materials, polymer, and metal-coordinating applications. Their synthesis, either by non-catalyzed or metal-catalyzed azide/alkyne cycloaddition, continues to foster creative uses in various fields (Brisbois et al., 2013).
Synthesis of Oxazoles : The reaction of 2-trimethylsilyl-1,2,3-triazole with acid chlorides forms triazole amides, which can rearrange to produce 2-substituted oxazoles, a process that can be carried out in one pot (Williams, 1992).
Organosilicon Compounds : Triazoles based on 1,2,3-triazole cores are synthesized and characterized for their potential in various applications. These include the study of their structural optimization and analysis of molecular systems (Mousazadeh et al., 2018).
Functionalization of 1,2,3‐Triazole : Functionalization techniques, such as lithiation, have been developed for derivatives of 1,2,3-triazoles, allowing for the synthesis of various substituted triazoles (Holzer & Ruso, 1992).
Catalysis in Organic Synthesis : 2-(Trimethylsilyl)-2H-1,2,3-triazole plays a role in palladium-catalyzed synthesis processes, such as the preparation of 2-allyl-1,2,3-triazoles, showcasing its utility in creating complex organic compounds (Kamijo et al., 2002).
Synthesis of Disubstituted Triazoles : The compound is used in cycloaddition reactions to synthesize 1,5-disubstituted 1,2,3-triazoles, demonstrating its applicability in creating regioselective products (Wu et al., 2012).
Supramolecular and Coordination Chemistry : The 1,2,3-triazoles, including derivatives like 2-(Trimethylsilyl)-2H-1,2,3-triazole, are used in supramolecular and coordination chemistry due to their unique combination of accessible synthesis and diverse supramolecular interactions (Schulze & Schubert, 2014).
Safety And Hazards
The safety and hazards associated with a trimethylsilyl compound would depend on the specific compound. For example, trimethylsilyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
trimethyl(triazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3Si/c1-9(2,3)8-6-4-5-7-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPOVSQQYMUIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1N=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383025 | |
| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)-2H-1,2,3-triazole | |
CAS RN |
13518-80-4 | |
| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13518-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,2,3-Triazole, 2-(trimethylsilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














